Cas no 53916-77-1 (thiane-2-carboxylic acid)

Thiane-2-carboxylic acid is a sulfur-containing heterocyclic carboxylic acid with the molecular formula C6H10O2S. Its six-membered thiane ring structure, featuring a sulfur atom, imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The carboxylic acid functional group enhances its utility in derivatization, enabling the formation of esters, amides, and other derivatives. This compound is particularly useful in the preparation of thioether-based ligands and bioactive molecules. Its rigid cyclic framework contributes to controlled stereochemistry in synthetic pathways. Thiane-2-carboxylic acid is often employed in medicinal chemistry for the development of sulfur-containing pharmacophores due to its balanced lipophilicity and metabolic stability.
thiane-2-carboxylic acid structure
thiane-2-carboxylic acid structure
Product Name:thiane-2-carboxylic acid
CAS No:53916-77-1
MF:C6H10O2S
MW:146.207400798798
MDL:MFCD18815183
CID:839128
PubChem ID:19010944
Update Time:2025-06-24

thiane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2H-Thiopyran-2-carboxylicacid,tetrahydro-(9CI)
    • 2H-Thiopyran-2-Carboxylicacid,Tetrahydro-
    • 2-thiacyclohexanecarboxylic acid
    • tetrahydro-2H-Thiopyran-2-carboxylic acid
    • Tetrahydrothiopyran-2-carboxylic acid
    • thiane-2-carboxylic acid
    • MDL: MFCD18815183
    • Inchi: 1S/C6H10O2S/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)
    • InChI Key: ONPZMTBFHFTVIN-UHFFFAOYSA-N
    • SMILES: S1CCCCC1C(=O)O

Computed Properties

  • Exact Mass: 146.04015073g/mol
  • Monoisotopic Mass: 146.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.237
  • Boiling Point: 302 ºC
  • Flash Point: 136 ºC
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:53916-77-1)thiane-2-carboxylic acid
Order Number:A1087844
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:30
Price ($):655.0
Email:sales@amadischem.com

Additional information on thiane-2-carboxylic acid

Thiane-2-Carboxylic Acid: A Versatile Compound with Broad Applications in Biomedical Research

Thiane-2-carboxylic acid, with the chemical structure of CAS No. 53916-77-1, is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of biomedical research. Its unique molecular framework, characterized by a thiane ring fused with a carboxylic acid group, provides a foundation for diverse biological activities. Recent studies have highlighted its potential in drug development, enzyme inhibition, and cellular signaling modulation, making it a critical molecule in modern pharmaceutical science.

The thiane ring is a five-membered heterocyclic system containing one sulfur atom and four carbon atoms. This structural feature imparts unique electronic and steric properties to thiane-2-carboxylic acid, enabling interactions with biological targets such as enzymes, receptors, and ion channels. The presence of the carboxylic acid group further enhances its reactivity, allowing it to participate in hydrogen bonding, ion pairing, and coordination with metal ions—key mechanisms in drug-target interactions.

Recent advances in medicinal chemistry have demonstrated the utility of thiane-2-carboxylic acid as a scaffold for developing small-molecule therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the synthesis of thiane-2-carboxylic acid-based derivatives with potent antitumor activity against multidrug-resistant cancer cells. These compounds exhibited selective inhibition of the ATP-binding cassette (ABC) transporter family, which is implicated in drug efflux and resistance mechanisms. This finding underscores the potential of thiane-2-carboxylic acid as a lead compound for overcoming treatment resistance in oncology.

Another area of interest is the role of thiane-2-carboxylic acid in modulating enzymatic pathways. A 2024 study in ACS Chemical Biology revealed that derivatives of thiane-2-carboxylic acid can selectively inhibit the proteasome, a critical cellular machinery for protein degradation. This activity was linked to the compound's ability to bind to the ubiquitin-like domain of proteasome subunits, disrupting their functional integrity. Such findings suggest potential applications in neurodegenerative diseases, where proteasome dysfunction contributes to pathological processes.

From a synthetic perspective, the thiane ring in thiane-2-carboxylic acid can be accessed through various methodologies. One notable approach involves the sulfurization of aromatic compounds using thiophene derivatives, as demonstrated in a 2023 review article in Organic & Biomolecular Chemistry. This method enables the incorporation of the thiane ring into complex molecular frameworks, facilitating the design of multifunctional drugs. Additionally, the carboxylic acid group can be functionalized to introduce polar or hydrophobic moieties, optimizing the compound's pharmacokinetic properties.

Recent computational studies have further expanded the understanding of thiane-2-carboxylic acid's biological interactions. A 2024 paper in Journal of Computational Chemistry employed molecular docking and dynamics simulations to investigate its binding affinity to the cytochrome P450 family, which plays a crucial role in drug metabolism. The results indicated that the thiane ring forms favorable interactions with hydrophobic pockets in the enzyme's active site, while the carboxylic acid group engages in hydrogen bonding with key residues. These insights provide a molecular basis for predicting the compound's behavior in vivo and its potential as a prodrug.

Applications of thiane-2-carboxylic acid extend beyond traditional drug development. In the realm of biosensors, its ability to interact with metal ions has been exploited for detecting heavy metal contaminants in environmental samples. A 2023 study in Biosensors & Bioelectronics described a fluorescent sensor based on thiane-2-carboxylic acid derivatives that selectively binds to lead ions, enabling real-time monitoring of toxic metal levels. This application highlights the compound's versatility in addressing global health and environmental challenges.

Despite its promise, challenges remain in optimizing the therapeutic potential of thiane-2-carboxylic acid. Issues such as solubility, metabolic stability, and toxicity must be addressed through advanced medicinal chemistry strategies. For example, a 2024 study in Drug Discovery Today explored the use of prodrug strategies to enhance the bioavailability of thiane-2-carboxylic acid derivatives. By conjugating the carboxylic acid group to a cleavable linker, researchers achieved improved oral absorption while maintaining the compound's biological activity.

Collaborative efforts between academia and industry are driving the development of thiane-2-carboxylic acid-based therapeutics. A 2023 partnership between a pharmaceutical company and a university research group led to the identification of a novel thiane-2-carboxylic acid derivative with dual activity against Staphylococcus aureus and Mycobacterium tuberculosis. This compound, currently in preclinical trials, represents a potential breakthrough in combating antibiotic-resistant infections, a pressing global health concern.

In conclusion, thiane-2-carboxylic acid (CAS No. 53916-77-1) stands at the intersection of organic chemistry and biomedical innovation. Its structural versatility, combined with recent advances in synthetic methods and computational modeling, positions it as a promising candidate for drug discovery. As research continues to uncover its biological mechanisms and applications, thiane-2-carboxylic acid is poised to play a pivotal role in addressing complex medical and environmental challenges.

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Amadis Chemical Company Limited
(CAS:53916-77-1)thiane-2-carboxylic acid
A1087844
Purity:99%
Quantity:1g
Price ($):655.0
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